N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Description
N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative designed for insecticidal applications. Its structure includes a pyrazole core substituted with phenyl groups at positions 1 and 3, and a 3-amino-5-phenoxyphenyl group at the carboxamide position. This compound targets the insect ryanodine receptor (RyR), a critical protein in calcium signaling pathways, making it a potent candidate for controlling pests like Plutella xylostella (diamondback moth) .
Properties
IUPAC Name |
N-(3-amino-5-phenoxyphenyl)-1,3-diphenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O2/c29-21-16-22(18-25(17-21)34-24-14-8-3-9-15-24)30-28(33)26-19-32(23-12-6-2-7-13-23)31-27(26)20-10-4-1-5-11-20/h1-19H,29H2,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCONDZHENVSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)NC3=CC(=CC(=C3)N)OC4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds between boronic acids and halides. This reaction requires palladium catalysts and a base, often conducted under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like hydroxide ions (OH-) or alkoxides.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Replacement of functional groups with different substituents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in preclinical studies. It inhibits the production of pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Neuroprotective Properties
Recent studies have explored the neuroprotective effects of pyrazole derivatives. This compound may protect neuronal cells against oxidative stress and neuroinflammation, indicating its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Material Science Applications
1. Photovoltaic Materials
The unique electronic properties of this compound make it suitable for applications in organic photovoltaics. Its ability to form stable thin films can enhance the efficiency of solar cells by improving charge transport and light absorption .
2. Polymer Additives
In material science, this compound can be used as an additive in polymers to improve thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to enhanced performance characteristics in various applications .
Agricultural Chemistry Applications
1. Pesticide Development
The compound's biological activity has prompted research into its use as a pesticide or herbicide. Its efficacy against specific pests and pathogens makes it a candidate for developing new agricultural chemicals that are less harmful to the environment compared to traditional pesticides .
2. Plant Growth Regulators
Studies suggest that pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to improved crop yields and sustainability in agricultural practices .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Anticancer | Induced apoptosis in breast cancer cell lines |
| 2 | Anti-inflammatory | Reduced cytokine levels in rheumatoid arthritis models |
| 3 | Neuroprotection | Protected neuronal cells from oxidative damage |
| 4 | Photovoltaics | Enhanced efficiency in organic solar cells |
| 5 | Pesticide | Effective against common agricultural pests |
Mechanism of Action
The mechanism by which N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole carboxamide derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide with analogous compounds:
Structural Analogues and Substituent Effects
Key Structural Variations: 1. N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: - Features a cyano group at position 4 of the pyrazole ring. - Demonstrates moderate to high insecticidal activity against Plutella xylostella (LC₅₀ = 0.1–1.0 mg/L) . - Fluorophenyl-substituted variant (5g): - Replaces phenyl with 4-fluorophenyl at position 1. - Achieves 84% larvicidal activity at 0.1 mg/L, attributed to enhanced RyR binding via fluorine’s electronegativity .
5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-3-methyl-1-aryl-1H-pyrazole-4-carboxamide (3a–3p): Chloro and methyl groups at positions 5 and 3, respectively. Yields range from 62% to 71%, with melting points between 123–183°C. Substitutions like 4-chlorophenyl or 4-fluorophenyl improve thermal stability and bioactivity .
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives :
- Modified for MEK inhibition in cancer therapy.
- Compound 7b shows IC₅₀ = 91 nM for MEK1 and GI₅₀ = 0.26 µM against A549 lung cancer cells .
Biological Activity
N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide (CAS No. 413616-23-6) is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, anti-cancer, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C28H22N4O2
- Molecular Weight : 446.50 g/mol
- Chemical Structure : The compound features a pyrazole ring substituted with various phenyl groups and an amine functional group, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. In a study involving various pyrazole compounds, this compound was evaluated for its ability to inhibit inflammatory mediators.
Table 1: Anti-inflammatory Activity Comparison
The compound showed promising results in reducing inflammation comparable to standard drugs like diclofenac.
2. Anticancer Activity
This compound has been reported to exhibit anticancer properties against various cancer cell lines. A study evaluated its efficacy against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells.
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | TBD | Induction of apoptosis |
| MCF-7 | TBD | Cell cycle arrest at G1 phase |
| HeLa | TBD | Downregulation of cyclin D2 and CDK2 |
The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in treated cells, particularly affecting the MCF-7 cell line through cell cycle arrest.
3. Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. It was tested against various bacterial strains and fungi.
Table 3: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Bacillus subtilis | TBD | |
| E. coli | TBD | |
| Aspergillus niger | TBD |
The compound demonstrated effective inhibition against these microorganisms, suggesting its potential as an antimicrobial agent.
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives similar to this compound:
- Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. Compounds exhibited varying degrees of inhibition, with some achieving over 80% inhibition rates compared to standard treatments .
- Anticancer Research : In vitro studies on pyrazole-based compounds revealed that certain derivatives could significantly inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle modulation .
Q & A
Q. What are the key synthetic pathways for N-(3-amino-5-phenoxyphenyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide?
The compound is synthesized via multi-step processes involving cyclocondensation and functional group modifications. For example, similar pyrazole-carboxamide derivatives are prepared by reacting substituted phenylhydrazines with β-keto esters or diketones to form the pyrazole core, followed by condensation with appropriate amines or phenoxy-aniline intermediates. Optimization of substituents (e.g., fluorine or cyano groups) can enhance yield and purity .
Q. How is the molecular structure of this compound characterized in experimental settings?
Structural elucidation relies on techniques like NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For instance, pyrazole derivatives with similar complexity are analyzed via single-crystal X-ray diffraction to confirm bond angles, torsion angles, and hydrogen-bonding networks, which are critical for understanding structure-activity relationships (SAR) .
Q. What preliminary biological screening models are used to assess its activity?
Initial bioactivity assays include in vitro enzyme inhibition (e.g., ryanodine receptor activation) and in vivo larvicidal or antiviral studies. For example, diamondback moth (Plutella xylostella) larvicidal assays at concentrations ranging from 0.1–10 mg/L are used to evaluate insecticidal potency, with LC₅₀ values calculated for dose-response analysis .
Advanced Research Questions
Q. How can researchers address low aqueous solubility during biological assays?
Solubility limitations are mitigated by derivatization (e.g., introducing hydrophilic groups like amines or hydroxyls) or formulation with co-solvents (e.g., DMSO/PEG mixtures). Structural analogs with improved solubility, such as triazole-modified pyrazoles, demonstrate enhanced bioavailability while retaining target affinity .
Q. What molecular modeling approaches validate its mechanism of action?
Molecular docking and dynamics simulations are used to predict binding modes with target proteins (e.g., insect ryanodine receptors or viral coat proteins). For example, docking studies with AutoDock Vina or Schrödinger Suite assess hydrogen bonding, π-π stacking, and hydrophobic interactions, correlating computational data with experimental IC₅₀ values .
Q. How do substituent variations on the pyrazole core influence bioactivity?
SAR studies reveal that electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhance insecticidal activity by increasing receptor binding affinity. Conversely, bulky substituents (e.g., phenoxy groups) may reduce solubility but improve membrane permeability. Systematic substitution at the 3-amino-5-phenoxyphenyl moiety can optimize potency and selectivity .
Q. What experimental controls are critical for resolving contradictory bioactivity data?
Discrepancies in activity across studies often arise from differences in assay conditions (e.g., pH, temperature) or organism strains. Implementing positive controls (e.g., commercial insecticides like chlorantraniliprole) and standardizing protocols (e.g., OECD guidelines for insecticidal assays) ensure reproducibility. Statistical validation (e.g., ANOVA with post-hoc tests) is essential for data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
